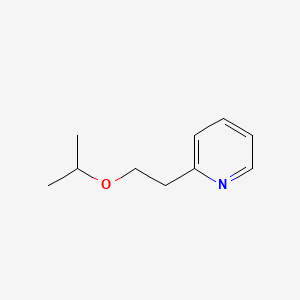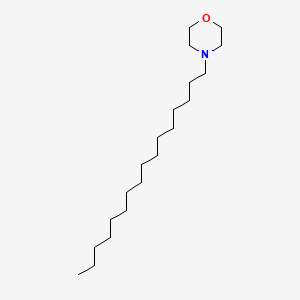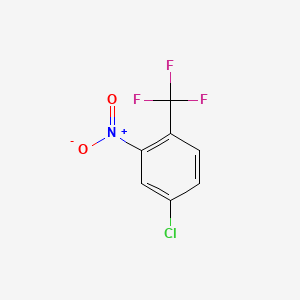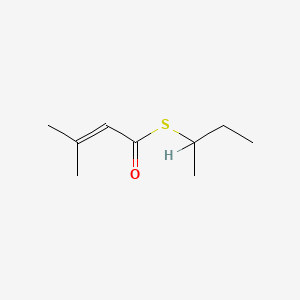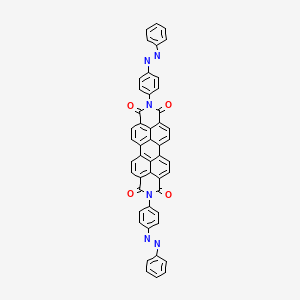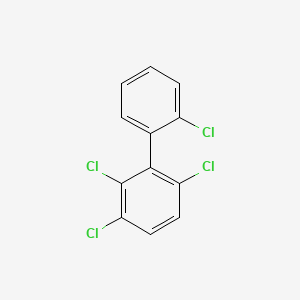
1-(4-Methylphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 3063-79-4 and a molecular weight of 175.23 . Its IUPAC name is 1-(4-methylphenyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one and its analogs has been described in various studies . The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, and the S isomer was found to be the most biologically active enantiomer .Molecular Structure Analysis
The molecular structure of 1-(4-Methylphenyl)pyrrolidin-2-one is represented by the linear formula C11H13NO . The InChI Code for this compound is 1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 .Applications De Recherche Scientifique
Chromatography and Mass Spectrometry
“1-(4-Methylphenyl)pyrrolidin-2-one” is used in chromatography and mass spectrometry applications . It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Drug Discovery
The compound is a versatile scaffold for novel biologically active compounds in drug discovery . The pyrrolidine ring, which is part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Dopamine Transporter Inhibition
“1-(4-Methylphenyl)pyrrolidin-2-one” and its analogs are potent inhibitors of the dopamine transporter (DAT) . This makes it a potential candidate for the development of drugs for conditions related to dopamine function, such as Parkinson’s disease and other neurological disorders .
Norepinephrine Transporter Inhibition
Similarly, these compounds are also potent inhibitors of the norepinephrine transporter (NET) . This suggests potential applications in the treatment of conditions related to norepinephrine function, such as depression and attention deficit hyperactivity disorder (ADHD) .
Synthesis of Alkaloids
Pyrrolidin-2-ones, which include “1-(4-Methylphenyl)pyrrolidin-2-one”, have been used in the synthesis of various alkaloids . Alkaloids have a wide range of pharmacological activities and are used in many drugs .
Synthesis of Unusual β-Amino Acids
Pyrrolidin-2-ones are also used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual β-amino acids have potential applications in the development of new drugs .
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Methylphenyl)pyrrolidin-2-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .
Mode of Action
1-(4-Methylphenyl)pyrrolidin-2-one interacts with its targets by inhibiting the reuptake of dopamine and norepinephrine, with little effect on serotonin trafficking . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The compound affects the dopamine and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it prolongs their action and enhances their effects . The downstream effects of this action include increased alertness and energy, among others .
Pharmacokinetics
It is known that the compound’s stereochemistry plays a significant role in its biological activity . The S isomer of the compound has been found to be the most biologically active enantiomer .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by 1-(4-Methylphenyl)pyrrolidin-2-one leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness and energy .
Action Environment
The action of 1-(4-Methylphenyl)pyrrolidin-2-one can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHOKOVVUFNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342017 | |
| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pyrrolidin-2-one | |
CAS RN |
3063-79-4 | |
| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




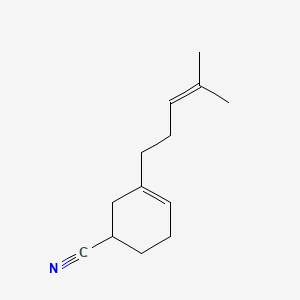
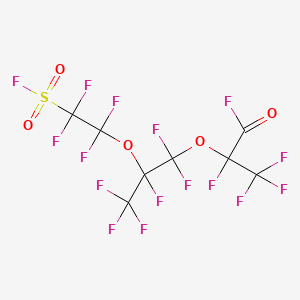
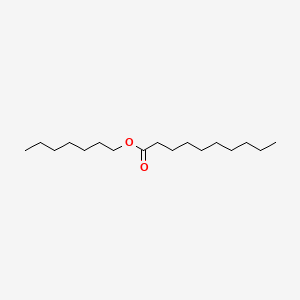
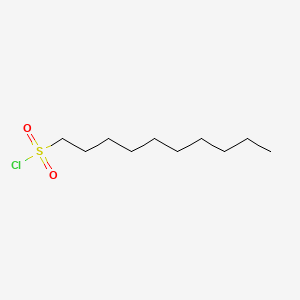
![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

